Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Isoxazole Derivatives
Research by Schenone, Fossa, and Menozzi (1991) highlights the synthesis of 5-substituted ethyl or methyl 4-isoxazolecarboxylates, which includes compounds structurally similar to the chemical . They demonstrate the conversion of these esters into corresponding carboxylic acids, which could be a potential application area for this compound (Schenone, Fossa, & Menozzi, 1991).
Synthesis of Carboxamido-Carboxylic Acid Derivatives
Vicentini et al. (2000) explore the synthesis of isoxazole and pyrazole ortho-dicarboxylic acid esters, which may involve ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate as an intermediate or related compound (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Transformation into Amino and Pyridine Derivatives
Albreht, Uršič, Svete, and Stanovnik (2009) describe the transformation of similar ethyl carboxylates into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This suggests potential applications in synthesizing pyridine derivatives, which are significant in medicinal chemistry (Albreht, Uršič, Svete, & Stanovnik, 2009).
Polyazanaphthalenes Synthesis
The work of Harb, Hesien, Metwally, and Elnagdi (1989) on the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, including isoxazolo[3,4-b]pyridine, indicates another potential application area for this compound in the synthesis of polyazanaphthalenes (Harb, Hesien, Metwally, & Elnagdi, 1989).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-[2-(2,4-dichlorobenzoyl)oxyethoxy]-5-[(E)-dimethylaminomethylideneamino]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O6/c1-4-26-18(25)14-15(21-10-23(2)3)29-22-16(14)27-7-8-28-17(24)12-6-5-11(19)9-13(12)20/h5-6,9-10H,4,7-8H2,1-3H3/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAKAGFJEVXHFN-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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